molecular formula C8H16N2O3S B101973 2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid CAS No. 17136-27-5

2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid

Cat. No.: B101973
CAS No.: 17136-27-5
M. Wt: 220.29 g/mol
InChI Key: JQGNRGAVNWMYLS-UHFFFAOYSA-N
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Description

2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a propanoylamino group, and a methylsulfanyl group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylsulfanylbutanoic acid and 3-aminopropanoic acid.

    Condensation Reaction: The 4-methylsulfanylbutanoic acid is reacted with 3-aminopropanoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating

Properties

CAS No.

17136-27-5

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

2-(3-aminopropanoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H16N2O3S/c1-14-5-3-6(8(12)13)10-7(11)2-4-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)

InChI Key

JQGNRGAVNWMYLS-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)O)NC(=O)CCN

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCN

Origin of Product

United States

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